D-(+)-Maltose monohydrate D-(+)-Maltose monohydrate Maltose is a disaccharide found in plants and bacteria. It is a degradation product of starch in plants that accumulates in a circadian rhythm-, day length-, and temperature-dependent manner. Maltose is formed from starch by the action of β-amylase and is a source of glucose in bacteria and mammals.
Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

Brand Name: Vulcanchem
CAS No.: 6363-53-7
VCID: VC21156836
InChI: InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
SMILES: C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Molecular Formula: C12H22O11.H2O
C12H24O12
Molecular Weight: 360.31 g/mol

D-(+)-Maltose monohydrate

CAS No.: 6363-53-7

Cat. No.: VC21156836

Molecular Formula: C12H22O11.H2O
C12H24O12

Molecular Weight: 360.31 g/mol

* For research use only. Not for human or veterinary use.

D-(+)-Maltose monohydrate - 6363-53-7

Specification

Description Maltose is a disaccharide found in plants and bacteria. It is a degradation product of starch in plants that accumulates in a circadian rhythm-, day length-, and temperature-dependent manner. Maltose is formed from starch by the action of β-amylase and is a source of glucose in bacteria and mammals.
Maltose monohydrate is commonly used as a tablet filler or excipient in pharmaceutical industry.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.

CAS No. 6363-53-7
Molecular Formula C12H22O11.H2O
C12H24O12
Molecular Weight 360.31 g/mol
IUPAC Name (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Standard InChI InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
Standard InChI Key HBDJFVFTHLOSDW-DNDLZOGFSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Canonical SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O

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